molecular formula C5H8N2O2 B3131403 2-cyano-N-methoxy-N-methylacetamide CAS No. 353237-65-7

2-cyano-N-methoxy-N-methylacetamide

Cat. No.: B3131403
CAS No.: 353237-65-7
M. Wt: 128.13 g/mol
InChI Key: LVFHKNRQGPZGGE-UHFFFAOYSA-N
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Description

2-Cyano-N-methoxy-N-methylacetamide is a chemical compound with the CAS Number: 353237-65-7 . It has a molecular weight of 128.13 and its IUPAC name is this compound . It is used in the synthesis of pyridone compounds and benzimidazoles for various pharmaceutical applications .


Molecular Structure Analysis

The molecular formula of this compound is C5H8N2O2 . The InChI code is 1S/C5H8N2O2/c1-7(9-2)5(8)3-4-6/h3H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 128.13 . The exact density, boiling point, and other properties are not provided in the search results.

Scientific Research Applications

Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality

A novel reagent has been developed for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, using a derivative of 2-cyano-N-methoxy-N-methylacetamide. This approach facilitates the convenient synthesis of this compound, which is significant in organic chemistry (Manjunath, Sane, & Aidhen, 2006).

Physical Properties in Binary Mixtures

Research involving this compound has focused on understanding its physical properties in binary mixtures. For instance, studies on excess molar volumes, viscosity deviations, and isentropic compressibility changes have been conducted, enhancing the understanding of its physical behavior in various conditions (Victor & Hazra, 2002).

Structural and Computational Features

The structural and computational aspects of derivatives involving this compound have been a subject of investigation. These studies contribute to the understanding of molecular behavior, which is crucial in the development of new materials and compounds (Nesterov et al., 2013).

Reagents for Attaching Sugars to Proteins

Compounds derived from this compound have been used as reagents for attaching sugars to proteins. This application is particularly important in biochemical research and pharmaceutical development (Lee, Stowell, & Krantz, 1976).

Antifungal Bioactivity

Derivatives of this compound have demonstrated potent antifungal activities. The synthesis and evaluation of these derivatives contribute to the search for new antifungal agents, which are crucial in both agricultural and medical sectors (Li & Yang, 2009).

Liquid Crystalline Properties

Studies have also been conducted on the synthesis and mesomorphic properties of liquid crystalline polyacetylenes containing derivatives of this compound. These findings are vital for the development of new materials in the field of liquid crystal technology (Kong & Tang, 1998).

Properties

IUPAC Name

2-cyano-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7(9-2)5(8)3-4-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFHKNRQGPZGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294852
Record name 2-Cyano-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353237-65-7
Record name 2-Cyano-N-methoxy-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353237-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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